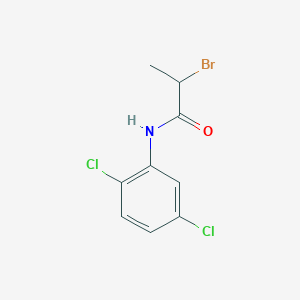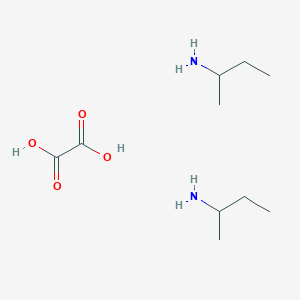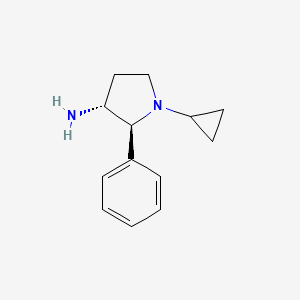
2-bromo-N-(2,5-dichlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-bromo-N-(2,5-dichlorophenyl)propanamide” is a chemical compound with the molecular formula C9H8BrCl2NO and a molecular weight of 296.98 . It is used in scientific research and exhibits intriguing properties that make it useful in various fields, including pharmaceuticals, materials science, and organic synthesis.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanamide backbone with a bromine atom attached to the second carbon and a 2,5-dichlorophenyl group attached as an amide .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 392.6±42.0 °C, a predicted density of 1.682±0.06 g/cm3, and a predicted pKa of 11.05±0.70 .Scientific Research Applications
Environmental Impact and Toxicity
Research has highlighted the environmental presence and consequences of chlorophenols and their derivatives, which are structurally related to 2-bromo-N-(2,5-dichlorophenyl)propanamide. For instance, Krijgsheld and Gen (1986) evaluated the contamination of aquatic environments by chlorophenols, noting their moderate toxicity to both mammalian and aquatic life. Their study points to a significant organoleptic effect of these compounds, hinting at the potential environmental risks associated with similar brominated and chlorinated organics (Krijgsheld & Gen, 1986).
Biodegradation and Environmental Remediation
The study by Magnoli et al. (2020) on herbicides based on 2,4-D (an analog of the chlorophenyl group) discusses microbial biodegradation as a crucial process for mitigating environmental pollution. This research underscores the importance of understanding how similar compounds, including this compound, might be degraded in agricultural settings to prevent environmental damage (Magnoli et al., 2020).
Potential for Bioaccumulation and Toxic Effects
A comprehensive review of the toxicity and environmental fate of 2,4-D herbicides by Islam et al. (2017) provides insights into the mechanisms through which these compounds, similar in structure to this compound, might exert lethal effects on non-target organisms. This review stresses the low concentration but high persistence of such compounds in environments heavily exposed to agricultural chemicals, highlighting the necessity for strategies to limit their introduction into ecosystems (Islam et al., 2017).
Research on Related Compounds
Studies on related compounds, such as polybrominated dibenzo-p-dioxins and dibenzofurans, offer a context for understanding the potential toxicological and environmental implications of brominated and chlorinated compounds like this compound. The review by Mennear and Lee (1994) on the health effects of these compounds indicates similar toxicological profiles and necessitates further research to assess the risks associated with exposure to such chemicals (Mennear & Lee, 1994).
Properties
IUPAC Name |
2-bromo-N-(2,5-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl2NO/c1-5(10)9(14)13-8-4-6(11)2-3-7(8)12/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHCVEXHWWFVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2509556.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2509558.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2509559.png)


![2-[[4-[(4-Methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2509565.png)

![6-(3-methylbenzyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2509569.png)




![6-ethyl 3-methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2509577.png)
